Glufosfamide

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of glufosfamide involves the glycosidic linkage of β-D-glucose with isophosphoramide mustard. The reaction typically involves the use of a glycosyl donor and an acceptor under specific conditions to form the glycosidic bond. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product. The production process is optimized to maximize yield and minimize waste, making it economically viable for large-scale production .

化学反応の分析

反応の種類: グルフォスファミドは、次のものを含むいくつかの種類の化学反応を起こします。

加水分解: この化合物は、活性アルキル化部位であるイソホスホルアミドマスタードを放出するために加水分解を起こすことができます.

一般的な試薬と条件:

生成される主な生成物: これらの反応から生成される主な生成物には、活性アルキル化部位であるイソホスホルアミドマスタードと、特定の反応条件に応じてさまざまな置換誘導体が含まれます .

4. 科学研究への応用

グルフォスファミドは、次のものを含む幅広い科学研究への応用を持っています。

科学的研究の応用

Glufosfamide has a wide range of scientific research applications, including:

作用機序

グルフォスファミドは、グルコース輸送機構を利用して細胞に入ります。細胞内に入ると、活性アルキル化部位であるイソホスホルアミドマスタードを放出するために加水分解されます。 この部位は、DNA架橋を形成し、DNA合成の阻害と細胞死を引き起こします . グルコース部分は、グルコース摂取機構がアップレギュレートされている癌細胞に対する化合物の選択性を高めます .

類似化合物:

イフォスファミド: グルフォスファミドの親化合物で、化学療法剤として使用されます.

シクロホスファミド: 同様の作用機序を持つ別のアルキル化剤.

メルファラン: 多発性骨髄腫の治療に使用されるアルキル化剤.

比較: グルフォスファミドは、癌細胞を選択的に標的にするために、グルコース輸送機構を利用する能力においてユニークです。 この特性は、この選択性を備えていない従来のアルキル化剤に関連する副作用を軽減する可能性があります . さらに、グルフォスファミドのグリコシド結合は、その親化合物であるイフォスファミドに比べて細胞透過性を高めます .

類似化合物との比較

Ifosfamide: The parent compound of glufosfamide, used as a chemotherapeutic agent.

Cyclophosphamide: Another alkylating agent with a similar mechanism of action.

Melphalan: An alkylating agent used in the treatment of multiple myeloma.

Comparison: this compound is unique in its ability to exploit the glucose transport mechanism for selective targeting of cancer cells. This property potentially reduces the side effects associated with traditional alkylating agents, which do not have this selectivity . Additionally, the glycosidic linkage in this compound enhances its cell permeability compared to its parent compound, ifosfamide .

生物活性

Glufosfamide, a derivative of ifosfamide, is an alkylating agent primarily investigated for its potential in treating various cancers, particularly pancreatic adenocarcinoma. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical trials, and case studies highlighting its therapeutic potential.

This compound exerts its cytotoxic effects primarily through DNA alkylation and cross-linking. Upon entering the cell, this compound is metabolized by glucosidases into glucose and ifosfamide mustard, which is responsible for its antitumor activity. The following key mechanisms have been identified:

- DNA Damage : this compound induces DNA strand breaks and cross-links, leading to impaired DNA synthesis. Studies have shown that concentrations as low as 5 µM can activate poly(ADP-ribose) polymerase (PARP), indicating significant DNA damage .

- Cell Proliferation Inhibition : The compound has been shown to decrease cellular proliferation in cancer cell lines, such as MCF7 cells, with a notable reduction in DNA synthesis observed at concentrations starting from 2.5 µM .

- Repair Pathway Involvement : Research indicates that the cytotoxicity of this compound is more pronounced in cells deficient in DNA cross-link repair mechanisms, suggesting that cross-linking is a major contributor to its toxicity .

Phase II Trials

A phase II trial evaluated this compound in combination with gemcitabine for chemotherapy-naive patients with pancreatic adenocarcinoma. The combination was assessed for safety and efficacy, yielding promising results with a clinical benefit rate of up to 60% . However, the overall survival benefit was modest, with median survival rates showing only an 18% increase compared to best supportive care alone .

Phase III Trials

In a randomized phase III trial comparing this compound plus best supportive care (BSC) against BSC alone in metastatic pancreatic cancer patients previously treated with gemcitabine, the results indicated low activity of this compound. The median survival was 105 days for the this compound group versus 84 days for the control group, but this difference was not statistically significant (p=0.19) .

Case Studies

Several case studies illustrate the variable responses to this compound treatment:

- Complete Response : One notable case involved a patient with advanced pancreatic adenocarcinoma who achieved a long-lasting complete response after receiving a six-hour infusion of this compound .

- Modest Activity : Another study reported that this compound administered as a one-hour infusion every three weeks exhibited modest activity in patients with advanced disease, highlighting its potential despite limited efficacy in refractory cases .

Summary of Findings

| Study Type | Treatment Regimen | Key Findings |

|---|---|---|

| Phase II Trial | This compound + Gemcitabine | Clinical benefit rate: up to 60% |

| Phase III Trial | This compound + BSC vs. BSC alone | Median survival: 105 days (this compound) vs. 84 days (BSC) |

| Case Study | Six-hour infusion | Long-lasting complete response observed |

| Case Study | One-hour infusion every three weeks | Modest activity noted |

特性

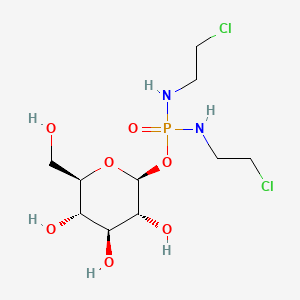

IUPAC Name |

(2S,3R,4S,5S,6R)-2-bis(2-chloroethylamino)phosphoryloxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21Cl2N2O7P/c11-1-3-13-22(19,14-4-2-12)21-10-9(18)8(17)7(16)6(5-15)20-10/h6-10,15-18H,1-5H2,(H2,13,14,19)/t6-,7-,8+,9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSVUJBVBCOISSP-SPFKKGSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)NP(=O)(NCCCl)OC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCl)NP(=O)(NCCCl)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21Cl2N2O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001031222 | |

| Record name | Glucosylifosfamide mustard | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Beta-D-glucosyl-ifosfamide mustard (D 19575, glc-IPM, INN = glufosfamide) is a new agent for cancer chemotherapy. Its mode of action, which is only partly understood, was investigated at the DNA level. In the breast carcinoma cell line MCF7 glufosfamide inhibited both the synthesis of DNA and protein in a dose-dependent manner, as shown by the decreased incorporation of (3)H-methyl-thymidine into DNA and (14)C-methionine into protein of these cells. Treatment of MCF7 cells with 50 microM glufosfamide was sufficient to trigger poly(ADP-ribose) polymerase (PARP) activation, as revealed by immunofluorescence analysis. Both CHO-9 cells, which are O6-methylguanine-DNA methyltransferase (MGMT)-deficient, and an isogenic derivative, which has a high level of MGMT, showed the same cytotoxic response to beta-D-glc-IPM, indicating that the O6 position of guanine is not the critical target for cytotoxicity. By contrast, a sharp decrease in survival of cross-link repair deficient CL-V5 B cells was observed already at concentrations of 0.1 mM beta-D-glc-IPM, whereas the wild-type V79 cells showed a 90% reduction in survival only after treatment with 0.5 mM of this compound. The therapeutically inactive beta-L-enantiomer of glufosfamide also showed genotoxic effects in the same assays but at much higher doses. This was probably due to small amounts of ifosfamide mustard formed under the conditions of incubation. The results indicate that the DNA crosslinks are the most critical cytotoxic lesions induced by beta-D-glc-IPM. | |

| Record name | GLUFOSFAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7024 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

132682-98-5 | |

| Record name | Glufosfamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132682-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glufosfamide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132682985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glufosfamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06177 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glucosylifosfamide mustard | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLUFOSFAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W5N8SZD9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLUFOSFAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7024 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。